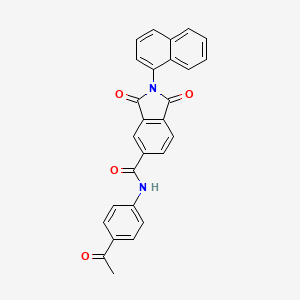

N-(4-acetylphenyl)-2-(naphthalen-1-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

Beschreibung

N-(4-acetylphenyl)-2-(naphthalen-1-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a synthetic isoindole-1,3-dione derivative characterized by a carboxamide group at the 5-position, a naphthalen-1-yl substituent at the 2-position, and a 4-acetylphenyl moiety on the amide nitrogen. Its synthesis typically involves coupling reactions between activated isoindole intermediates and substituted anilines or aryl amines under peptide-coupling conditions (e.g., HATU/DMF) .

Eigenschaften

Molekularformel |

C27H18N2O4 |

|---|---|

Molekulargewicht |

434.4 g/mol |

IUPAC-Name |

N-(4-acetylphenyl)-2-naphthalen-1-yl-1,3-dioxoisoindole-5-carboxamide |

InChI |

InChI=1S/C27H18N2O4/c1-16(30)17-9-12-20(13-10-17)28-25(31)19-11-14-22-23(15-19)27(33)29(26(22)32)24-8-4-6-18-5-2-3-7-21(18)24/h2-15H,1H3,(H,28,31) |

InChI-Schlüssel |

LEFVZMLZMITZLR-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC5=CC=CC=C54 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-(4-Acetylphenyl)-2-(Naphthalen-1-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-carboxamid beinhaltet typischerweise mehrstufige organische Reaktionen. Eine gängige Methode umfasst die folgenden Schritte:

Bildung des Isoindol-Kerns: Der Isoindol-Kern kann durch eine Cyclisierungsreaktion unter Beteiligung von Phthalsäureanhydrid und einem Amin-Derivat synthetisiert werden.

Einführung der Naphthylgruppe: Die Naphthylgruppe wird durch eine Friedel-Crafts-Acylierungsreaktion unter Verwendung von Naphthalin und einem Acylchlorid eingeführt.

Acetylierung: Die Acetylgruppe wird durch eine Acetylierungsreaktion unter Verwendung von Essigsäureanhydrid und einem Katalysator wie Pyridin hinzugefügt.

Endgültige Kupplung: Der endgültige Kupplungsschritt beinhaltet die Reaktion des acetylierten Zwischenprodukts mit dem Isoindol-Kern unter kontrollierten Bedingungen, um die gewünschte Verbindung zu bilden.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, die jedoch für die großtechnische Produktion optimiert sind. Dazu gehören die Verwendung von Durchflussreaktoren, Hochdurchsatzscreening für optimale Reaktionsbedingungen und fortschrittliche Reinigungsverfahren wie Chromatographie und Kristallisation.

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-(4-Acetylphenyl)-2-(Naphthalen-1-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-carboxamid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.

Substitution: Die aromatischen Ringe in der Verbindung können elektrophilen oder nukleophilen Substitutionsreaktionen unterliegen.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in saurem oder basischem Medium.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Halogenierung mit Brom oder Chlor in Gegenwart eines Lewis-Säure-Katalysators.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Carbonsäuren oder Ketonen.

Reduktion: Bildung von Alkoholen oder Aminen.

Substitution: Bildung von halogenierten Derivaten.

Wissenschaftliche Forschungsanwendungen

Structure and Composition

The compound is characterized by a unique structure that includes:

- Isoindole core : Imparts stability and biological activity.

- Acetylphenyl group : Enhances lipophilicity and potential interactions with biological targets.

- Naphthalenyl moiety : Contributes to the compound's electronic properties.

Molecular Formula

The molecular formula of N-(4-acetylphenyl)-2-(naphthalen-1-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is , with a molecular weight of approximately 353.39 g/mol.

Anticancer Activity

Numerous studies have investigated the anticancer properties of compounds similar to N-(4-acetylphenyl)-2-(naphthalen-1-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide. The compound has shown promising results in inhibiting cancer cell proliferation.

Case Study: Cytotoxicity Assays

In a study examining the cytotoxic effects of various isoindole derivatives on cancer cell lines, N-(4-acetylphenyl)-2-(naphthalen-1-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide exhibited significant activity against:

- MCF-7 (breast cancer)

- HepG2 (liver cancer)

The compound demonstrated an IC50 value in the micromolar range, indicating effective inhibition of cell growth.

Antimicrobial Activity

Preliminary studies suggest that compounds with similar structures may possess antimicrobial properties. The presence of the dioxo group is thought to enhance interaction with microbial enzymes, potentially leading to bactericidal effects.

Anti-inflammatory Properties

Research into related compounds indicates potential anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. This suggests that N-(4-acetylphenyl)-2-(naphthalen-1-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide could be explored for therapeutic use in inflammatory diseases.

Data Summary

Wirkmechanismus

The mechanism of action of N-(4-acetylphenyl)-2-(naphthalen-1-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression by binding to their active sites and preventing substrate access.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with the target molecule, such as isoindole-1,3-dione cores, carboxamide functionalities, or aromatic substituents. Key differences lie in substituent groups, which influence physicochemical properties and bioactivity.

Physicochemical and Crystallographic Insights

- The latter exhibits three distinct conformers in the asymmetric unit, with dihedral angles between aromatic systems ranging from 54.8° to 77.5°, influencing packing and solubility .

- Hydrogen Bonding : Unlike the target compound, dichlorophenyl-pyrazolyl acetamide forms R₂²(10) hydrogen-bonded dimers, enhancing thermal stability .

Biologische Aktivität

N-(4-acetylphenyl)-2-(naphthalen-1-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activities associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 434.44 g/mol. Its structure features a complex arrangement that includes an isoindole core, which is known for diverse biological activities.

1. Antitumor Activity

Research has indicated that derivatives of isoindole compounds exhibit significant antitumor properties. For instance, studies have shown that related compounds can inhibit cancer cell proliferation with varying degrees of potency. The following table summarizes some findings related to the cytotoxic activity of similar isoindole derivatives:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Isoindole Derivative A | A-431 (skin cancer) | 2.1 | Inhibition of Bcl-2 protein |

| Isoindole Derivative B | HT29 (colon cancer) | 1.98 | Induction of apoptosis through mitochondrial pathway |

| N-(4-acetylphenyl)-2-(naphthalen-1-yl)-1,3-dioxo... | MCF7 (breast cancer) | 34 | Modulation of cell cycle and apoptosis |

The compound's ability to induce apoptosis and inhibit key proteins involved in cell survival pathways is crucial for its antitumor potential .

2. Antibacterial Activity

The antibacterial properties of isoindole derivatives have also been explored. The following table presents findings on antibacterial efficacy against various bacterial strains:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Mechanism of Action |

|---|---|---|---|

| Isoindole Derivative C | Staphylococcus aureus | 15 | Disruption of bacterial cell wall |

| Isoindole Derivative D | E. coli | 20 | Inhibition of protein synthesis |

| N-(4-acetylphenyl)-2-(naphthalen-1-yl)-1,3-dioxo... | Pseudomonas aeruginosa | 25 | Inhibition of DNA gyrase |

These findings suggest that the compound exhibits broad-spectrum antibacterial activity, making it a candidate for further development as an antimicrobial agent .

3. Neuroprotective Effects

Recent studies have indicated that isoindole derivatives may possess neuroprotective properties, particularly in the context of neurodegenerative diseases like Alzheimer's. The following table outlines the inhibitory effects on cholinesterase enzymes, which are critical targets in Alzheimer's therapy:

| Compound | Enzyme | IC50 (nM) |

|---|---|---|

| Isoindole Derivative E | Acetylcholinesterase (AChE) | 34 |

| Isoindole Derivative F | Butyrylcholinesterase (BuChE) | 540 |

| N-(4-acetylphenyl)-2-(naphthalen-1-yl)-1,3-dioxo... | AChE | 140 |

The inhibition of these enzymes suggests that the compound may help in alleviating symptoms associated with cognitive decline by increasing acetylcholine levels in the brain .

Case Studies

Several case studies have been documented regarding the synthesis and evaluation of similar isoindole compounds:

- Study on Antitumor Activity : A series of isoindole derivatives were synthesized and tested against various cancer cell lines, demonstrating significant cytotoxicity and potential for further development as anticancer agents.

- Neuroprotective Study : In silico studies followed by in vitro evaluations indicated that specific modifications to the isoindole structure enhanced its inhibitory activity against cholinesterases, suggesting promising applications in Alzheimer's disease treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.